molecular formula C10H13N3O2 B1459109 3-(Cyclopentylamino)pyridazine-4-carboxylic acid CAS No. 1535418-59-7

3-(Cyclopentylamino)pyridazine-4-carboxylic acid

Cat. No.: B1459109
CAS No.: 1535418-59-7
M. Wt: 207.23 g/mol
InChI Key: FUGDEFLPBLKJQP-UHFFFAOYSA-N
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Description

3-(Cyclopentylamino)pyridazine-4-carboxylic acid is a chemical compound of interest in scientific research and development, particularly within medicinal chemistry and pharmaceutical sciences. This organonitrogen compound features a pyridazine core, a diazine heterocycle, which is substituted with a carboxylic acid functional group and a cyclopentylamino moiety. The presence of both hydrogen-bond-donating and -accepting groups, as is common in carboxylic acids , can influence the compound's solubility and potential for molecular recognition. The carboxylic acid group is a versatile synthetic handle, allowing for further derivatization into amides, esters, and other important functional groups. As a building block, it may be utilized in the synthesis of more complex molecules for screening against biological targets. Researchers might explore its application in developing pharmacologically active agents or as a standard in analytical studies. This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-(cyclopentylamino)pyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-5-6-11-13-9(8)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGDEFLPBLKJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=CN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Purpose/Outcome
Halogenated Pyridazine Preparation Starting pyridazine derivatives with halogen (e.g., Cl, Br) at position 3 Provides electrophilic site for substitution
Amination Cyclopentylamine, polar aprotic solvent (e.g., dimethylformamide), base (e.g., triethylamine) Nucleophilic substitution to introduce cyclopentylamino group
Hydrolysis/Oxidation Aqueous acid/base or oxidizing agents (e.g., KMnO4, H2O2) Conversion of ester or precursor to carboxylic acid
Purification Crystallization, chromatography Isolation of pure 3-(Cyclopentylamino)pyridazine-4-carboxylic acid
  • Solvents: Dimethylformamide (DMF), dichloromethane, or acetonitrile are commonly used due to their ability to dissolve both organic and inorganic reagents and facilitate nucleophilic substitution.

  • Bases: Triethylamine or sodium bicarbonate may be used to neutralize acid byproducts and maintain reaction pH.

  • Temperature: Reactions are generally conducted at mild to moderate temperatures (room temperature to 80°C) to balance reaction rate and selectivity.

Industrial Production Techniques

Industrial synthesis focuses on maximizing yield and purity while minimizing cost and environmental impact. Techniques include:

  • Continuous Flow Reactors:
    These allow precise control over reaction parameters (temperature, mixing, residence time) and facilitate scale-up from laboratory to production scale.

  • Automated Synthesis Platforms:
    Automation improves reproducibility and reduces human error, enabling consistent batch quality.

  • Optimization of Reaction Parameters:
    Parameters such as solvent choice, reagent concentration, temperature, and reaction time are systematically optimized to enhance conversion rates and minimize side products.

Chemical Reaction Analysis

The compound can undergo various transformations, but the preparation focuses on substitution and functional group manipulations:

Reaction Type Reagents Purpose in Synthesis
Nucleophilic Substitution Cyclopentylamine, base Introduce cyclopentylamino group at pyridazine 3-position
Hydrolysis Acidic or basic aqueous media Convert esters or intermediates to carboxylic acid
Oxidation Potassium permanganate, hydrogen peroxide Introduce or modify carboxylic acid functionality

Research Findings and Data Summary

  • Yield and Purity:
    Optimized nucleophilic substitution reactions typically achieve yields above 70%, with purity exceeding 95% after purification.

  • Reaction Time:
    Amination reactions generally complete within 4–12 hours depending on temperature and solvent system.

  • Scale:
    Laboratory syntheses are performed on milligram to gram scale, while industrial processes scale up to kilogram or ton quantities using continuous flow systems.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct Nucleophilic Substitution Cyclopentylamine, halopyridazine, base, DMF 25–80°C, 4–12 hours Straightforward, high selectivity Requires halogenated precursor
Cyclization of Precursors Hydrazine, keto acid derivatives Heating under reflux Builds pyridazine ring in situ Multi-step, longer synthesis
Industrial Continuous Flow Same as nucleophilic substitution, automated Controlled temperature and flow Scalable, reproducible Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopentylamino)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Kinase Inhibition in Cancer Treatment

One of the primary applications of 3-(Cyclopentylamino)pyridazine-4-carboxylic acid is its function as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These kinases play a crucial role in regulating the cell cycle, and their dysregulation is often associated with various cancers.

Case Studies

  • Breast Cancer : Clinical studies have shown that compounds similar to 3-(Cyclopentylamino)pyridazine-4-carboxylic acid, such as PD-0332991 (palbociclib), have demonstrated significant efficacy in combination with aromatase inhibitors for treating hormone receptor-positive breast cancer. Patients receiving such combinations showed improved progression-free survival compared to those receiving standard therapies alone .
  • Lymphoma : Research indicates that CDK inhibitors can also be effective against mantle cell lymphoma, where they induce apoptosis and inhibit cell proliferation. The selective inhibition of CDK4/6 has been linked to reduced phosphorylation of RB and decreased expression of proliferation markers like Ki-67 .

Neurological Applications

Beyond oncology, 3-(Cyclopentylamino)pyridazine-4-carboxylic acid has potential applications in treating neurological disorders due to its influence on receptor modulation.

GABAB Receptor Modulation

Recent studies have explored the compound's role as a positive allosteric modulator of GABAB receptors. This modulation can provide therapeutic benefits for conditions such as epilepsy and anxiety disorders by enhancing the physiological response of GABAB receptors without the side effects typically associated with direct agonists .

Research Findings

Research indicates that compounds acting on GABAB receptors can help protect against excitotoxicity and neuronal damage, which are common in neurodegenerative diseases. The ability to modulate these receptors effectively could lead to new treatment strategies for conditions like Alzheimer's disease and multiple sclerosis .

Summary Table of Applications

Application AreaMechanism/EffectRelevant Studies/Findings
Cancer TreatmentInhibition of CDK4/6 leading to G1 arrestEffective in breast cancer and lymphoma models
Neurological DisordersModulation of GABAB receptorsPotential benefits in epilepsy and anxiety
General Kinase InhibitionBroad spectrum activity against various kinasesInvestigated for multiple therapeutic uses

Mechanism of Action

The mechanism of action of 3-(Cyclopentylamino)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include:

  • 3-(Isopropylamino)pyridazine-4-carboxylic acid (CAS 1525619-02-6): Features an isopropyl group instead of cyclopentyl, reducing steric bulk and lipophilicity. Molecular formula: C₈H₁₁N₃O₂; MW: 181.20 g/mol .
  • Ethyl 3-chloropyridazine-4-carboxylate (CAS 1445-54-1): Replaces the amino group with chlorine and the carboxylic acid with an ethyl ester, rendering it less polar and more synthetically versatile. Formula: C₇H₇ClN₂O₂; purity: 97% .
  • 3-Methoxy-pyridazine-4-carboxylic acid (CAS 1518277-38-7): Substitutes the amino group with methoxy, reducing hydrogen-bonding capacity. Formula: C₆H₆N₂O₃; MW: 154.12 g/mol .

Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Notable Properties
3-(Cyclopentylamino)pyridazine-4-COOH N/A C₁₀H₁₄N₃O₂ ~224.24 Cyclopentylamino High lipophilicity; moderate acidity
3-(Isopropylamino)pyridazine-4-COOH 1525619-02-6 C₈H₁₁N₃O₂ 181.20 Isopropylamino Lower steric hindrance; improved solubility
Ethyl 3-chloropyridazine-4-carboxylate 1445-54-1 C₇H₇ClN₂O₂ 186.60 Chloro, ethyl ester Prodrug potential; synthetic intermediate
3-Methoxy-pyridazine-4-COOH 1518277-38-7 C₆H₆N₂O₃ 154.12 Methoxy Electron-donating; reduced H-bond donor
  • Lipophilicity : Cyclopentyl > isopropyl > cyclopropyl > methoxy. This impacts membrane permeability and logP values.
  • Acidity: The carboxylic acid group (pKa ~2-3) dominates acidity, but electron-donating substituents (e.g., methoxy) slightly reduce acidity compared to amino groups .

Biological Activity

3-(Cyclopentylamino)pyridazine-4-carboxylic acid, with the CAS number 1535418-59-7, is a heterocyclic compound that has drawn attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative effectiveness with related compounds.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a cyclopentylamino group and a carboxylic acid moiety. This unique structure is believed to contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of 3-(Cyclopentylamino)pyridazine-4-carboxylic acid primarily involves its interaction with various molecular targets. The compound is known to act as an enzyme inhibitor, affecting specific metabolic pathways. For instance, it may inhibit enzymes involved in inflammatory responses or microbial resistance mechanisms.

Biological Activity Overview

The following table summarizes key findings related to the biological activities of 3-(Cyclopentylamino)pyridazine-4-carboxylic acid:

Activity Description Reference
Antimicrobial Exhibits inhibitory effects against certain bacterial strains.
Anti-inflammatory Potential to inhibit phosphodiesterase type IV (PDE4), reducing inflammation.
Antitubercular Demonstrated activity against Mycobacterium tuberculosis in preliminary studies.
Cytotoxicity Evaluated for cytotoxic effects on various cancer cell lines.

Case Studies

  • Antimicrobial Activity : In a study examining various pyridazine derivatives, 3-(Cyclopentylamino)pyridazine-4-carboxylic acid was found to possess significant antibacterial properties against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Effects : Research indicated that this compound could effectively inhibit PDE4, an enzyme implicated in inflammatory diseases such as asthma and COPD. The inhibition led to a reduction in pro-inflammatory cytokine release in vitro, highlighting its therapeutic potential in managing chronic inflammatory conditions.
  • Antitubercular Activity : A screening of molecular libraries identified this compound as having promising antitubercular activity, with IC90 values indicating effective inhibition of Mycobacterium tuberculosis growth at submicromolar concentrations. This positions it as a potential candidate for further development against drug-resistant tuberculosis strains.

Comparative Analysis

When compared to similar compounds such as 2,3-diaminopyridine and other pyridazine derivatives, 3-(Cyclopentylamino)pyridazine-4-carboxylic acid demonstrates enhanced selectivity and potency in certain biological assays. The presence of the cyclopentylamino group appears to enhance its interaction with target enzymes and receptors, leading to improved efficacy profiles.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(cyclopentylamino)pyridazine-4-carboxylic acid with high purity?

Methodological Answer: Synthesis typically involves condensation of cyclopentylamine with a pyridazine-4-carboxylic acid derivative, followed by cyclization. Key parameters include:

  • Catalysts : Palladium or copper-based catalysts (e.g., Pd/C) for coupling reactions .
  • Solvents : Polar aprotic solvents like DMF or toluene under inert atmospheres .
  • Purification : Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA) to isolate the product .
  • Validation : Confirm purity (>95%) via LC-MS and ¹H/¹³C NMR .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: A multi-modal approach ensures accuracy:

  • Structural elucidation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm cyclopentylamino and carboxylic acid moieties .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion validation .
  • Purity assessment : Reverse-phase HPLC with UV detection at 254 nm .
  • Thermal stability : TGA/DSC to determine decomposition temperatures .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to unvalidated toxicity .
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

  • Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) using both fluorescence and radiometric methods .
  • Batch comparison : Analyze multiple synthetic batches via LC-MS to rule out impurity-driven artifacts .
  • Literature cross-check : Compare data against peer-reviewed studies (avoiding non-validated sources like patents) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified cyclopentyl groups (e.g., cyclohexyl, bicyclic) to assess steric/electronic effects .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict binding affinities to target enzymes like PCSK9 .
  • Biological testing : Screen analogs in cell-based assays (e.g., IC₅₀ determination in cancer lines) paired with SPR for binding kinetics .

Q. How can crystallographic data improve the understanding of this compound’s reactivity?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve molecular geometry to identify hydrogen-bonding networks (e.g., carboxylic acid dimerization) .
  • Co-crystallization : Grow crystals with target proteins (e.g., kinases) to map binding pockets .
  • Data validation : Cross-reference with Cambridge Structural Database entries for similar pyridazine derivatives .

Q. What methodologies are suitable for stability studies under varying pH and temperature?

Methodological Answer:

  • Forced degradation : Expose the compound to extremes (e.g., 0.1M HCl/NaOH, 60°C) and monitor degradation via UPLC-MS .
  • Kinetic analysis : Use Arrhenius plots to predict shelf-life at 25°C .
  • Excipient screening : Test stabilizers (e.g., mannitol) in lyophilized formulations for long-term storage .

Q. How can patent literature inform the design of novel analogs with improved bioactivity?

Methodological Answer:

  • Claim analysis : Extract structural motifs from patents (e.g., cyclopentylamino groups in PCSK9 inhibitors) .
  • SAR mining : Identify recurring substitutions (e.g., fluorine or methyl groups) linked to potency .
  • Freedom-to-operate checks : Use databases like Espacenet to avoid infringement in derivative design .

Q. What in vitro/in vivo models are appropriate for preliminary toxicology assessments?

Methodological Answer:

  • In vitro : HepG2 cell assays for hepatotoxicity screening; Ames test for mutagenicity .
  • In vivo : Acute toxicity studies in rodents (OECD 423) with histopathology endpoints .
  • Metabolite profiling : Use LC-HRMS to identify reactive metabolites (e.g., glutathione adducts) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cyclopentylamino)pyridazine-4-carboxylic acid
Reactant of Route 2
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3-(Cyclopentylamino)pyridazine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.